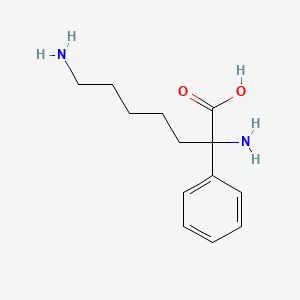

2,7-Diamino-2-phenylheptanoic acid

CAS No.:

Cat. No.: VC2531184

Molecular Formula: C13H20N2O2

Molecular Weight: 236.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H20N2O2 |

|---|---|

| Molecular Weight | 236.31 g/mol |

| IUPAC Name | 2,7-diamino-2-phenylheptanoic acid |

| Standard InChI | InChI=1S/C13H20N2O2/c14-10-6-2-5-9-13(15,12(16)17)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10,14-15H2,(H,16,17) |

| Standard InChI Key | GXCSQSLTSHYQHE-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C(CCCCCN)(C(=O)O)N |

Introduction

Structural Characteristics

2,7-Diamino-2-phenylheptanoic acid is a modified amino acid featuring a seven-carbon chain (heptanoic acid backbone) with amino groups at positions 2 and 7, and a phenyl substituent also at position 2. The structural framework would build upon 2,7-diaminoheptanoic acid (shown in search result ) but with the critical addition of a phenyl group at the alpha carbon position.

Structural Features

The compound would contain:

-

A carboxylic acid group (-COOH) at position 1

-

A phenyl group and amino group at position 2 (the alpha carbon)

-

A second amino group at position 7 (the terminal carbon)

-

A continuous seven-carbon chain backbone

The presence of the phenyl group at position 2 creates a quaternary carbon center, which differs significantly from the related 2,7-diaminoheptanoic acid that contains a tertiary carbon at this position .

Physical and Chemical Properties

Predicted Molecular Properties

Based on structural analysis and comparison with 2,7-diaminoheptanoic acid data from PubChem , the following properties can be estimated:

Table 1: Predicted Molecular Properties of 2,7-Diamino-2-phenylheptanoic acid

Acid-Base Properties

The compound would exhibit complex acid-base behavior due to its multiple ionizable groups:

-

The carboxylic acid group (acidic)

-

Two amino groups (basic)

This would result in zwitterionic behavior and multiple pKa values, allowing the molecule to exist in various protonation states depending on pH.

Synthesis Methods

Solid Phase Synthesis

The compound could potentially be synthesized using solid phase techniques similar to those described in patent literature :

-

Attachment of a protected amino acid to a solid support

-

Sequential deprotection and coupling steps using activating agents such as:

-

Introduction of the phenyl group at the alpha position

-

Final cleavage from the resin and deprotection

Solution Phase Synthesis

Alternative approaches might involve:

-

Modified Strecker synthesis starting with a phenyl-substituted precursor

-

Alkylation of a suitable diaminoheptanoic acid derivative

-

Functional group transformations of pre-formed scaffolds

| Functional Group | Position | Coordination Ability |

|---|---|---|

| Amino group | 2 | Strong coordination to transition metals |

| Carboxylate | 1 | Moderate to strong coordination |

| Amino group | 7 | Strong coordination to transition metals |

| Phenyl group | 2 | Weak π-interaction with certain metals |

Comparison with Related Compounds

Comparison with 2,7-Diaminoheptanoic acid

The parent compound 2,7-diaminoheptanoic acid has been reported in plants such as Glycine max and Phaseolus vulgaris . The addition of a phenyl group would significantly alter its properties:

Table 3: Comparison of 2,7-Diamino-2-phenylheptanoic acid and 2,7-Diaminoheptanoic acid

Structural Relationship to Other Modified Amino Acids

The compound shares structural similarities with other modified amino acids described in the patent literature , including:

-

Alpha-substituted amino acids

-

Unnatural amino acid substitutes used to prevent enzymatic degradation

-

Modified amino acids used in peptide design

Current Research and Future Directions

Synthetic Methodology Development

Development of efficient and stereoselective synthesis methods would be a primary research goal, potentially focusing on:

-

Enantioselective synthesis approaches

-

Green chemistry methodologies

-

Scalable production techniques

Structure-Activity Relationship Studies

Investigation of biological activities would help understand how the unique structural features influence:

-

Binding to enzymes and receptors

-

Membrane permeability

-

Metabolic stability

Materials Science Applications

The bifunctional nature of the compound could enable applications in:

-

Self-assembling materials

-

Chiral separation media

-

Specialized polymer development

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume